molecular formula C12H12ClNOS B2535153 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole CAS No. 303987-44-2

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole

Cat. No.: B2535153
CAS No.: 303987-44-2
M. Wt: 253.74
InChI Key: RAHNIPNQGIYVQS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole typically involves the reaction of 2,4-dimethylphenol with chloromethyl thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction temperature.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, resulting in the formation of 5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole.

    Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: this compound-4-carboxylic acid.

    Reduction: 5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole.

    Substitution: 2-Amino-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole.

Scientific Research Applications

2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial effects or disruption of metabolic pathways in pests.

Comparison with Similar Compounds

    2-Chloro-5-chloromethylthiazole: Another thiazole derivative with similar structural features but different substituents.

    2-Chloro-5-methylphenol: A simpler compound with a chloro and methyl group on a phenol ring.

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A compound with a similar chloro substitution but different core structure.

Uniqueness: 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is unique due to its combination of a thiazole ring with a phenoxy methyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-8-3-4-11(9(2)5-8)15-7-10-6-14-12(13)16-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHNIPNQGIYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CN=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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